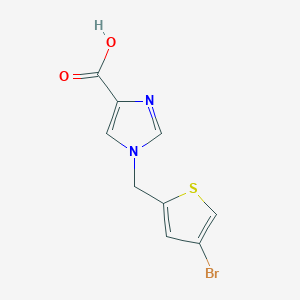

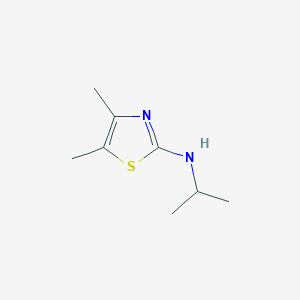

1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds often utilize a radical approach . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Scientific Research Applications

Anticancer Research

Thiophene derivatives have been identified as potent agents in anticancer research. The presence of the thiophene ring in “1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” suggests potential applications in the synthesis of anticancer agents. Researchers can explore its efficacy in disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Anti-inflammatory and Analgesic Development

Compounds containing thiophene and imidazole rings have shown significant anti-inflammatory and analgesic properties. This compound could be synthesized and tested for its ability to reduce inflammation and pain in preclinical models, which could lead to the development of new medications for conditions like arthritis and neuropathic pain .

Antimicrobial and Antifungal Agents

The bromine and sulfur atoms present in the compound provide a unique opportunity for the development of antimicrobial and antifungal agents. Its structural complexity allows for interactions with microbial enzymes or proteins, potentially leading to the development of new drugs to combat resistant strains of bacteria and fungi .

Kinase Inhibition for Therapeutic Applications

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The imidazole ring of this compound can be pivotal in the design of new kinase inhibitors, given its potential to interact with ATP-binding sites of kinases, thereby inhibiting their activity and affecting cell signaling pathways .

Material Science and Organic Electronics

Thiophene is a key component in the field of organic electronics due to its conductive properties. “1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” could be utilized in the synthesis of organic semiconductors, which are used in the production of organic light-emitting diodes (OLEDs) and solar cells .

Neuropharmacological Research

Imidazole derivatives are known to possess various neuropharmacological activities. This compound could be investigated for its potential effects on the central nervous system, possibly leading to the discovery of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Mechanism of Action

Target of action

Compounds with similar structures, such as imine derivatives, have been synthesized and studied for their broad spectrum biological activities .

Mode of action

Imine derivatives are known to interact with a variety of targets due to the presence of a functional group (–c=n–), also known as azomethine .

Biochemical pathways

Imine derivatives are known to play a role in a variety of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic, and many others .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its mild and functional group tolerant reaction conditions .

Result of action

Imine derivatives are known for their broad spectrum biological activities .

Action environment

The suzuki–miyaura cross-coupling reaction, which is used to synthesize compounds with similar structures, is known for its environmentally benign organoboron reagent .

properties

IUPAC Name |

1-[(4-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-6-1-7(15-4-6)2-12-3-8(9(13)14)11-5-12/h1,3-5H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASBQJWQWKXPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)

![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)